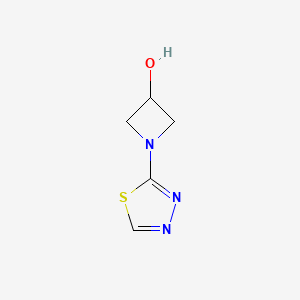

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol

描述

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental building blocks in the realm of medicinal chemistry. Their prevalence in nature is underscored by their presence in essential biomolecules such as nucleic acids, vitamins, and alkaloids. In synthetic drug development, heterocycles are indispensable due to their ability to impart a wide range of physicochemical properties, including solubility, lipophilicity, and metabolic stability. The three-dimensional architecture of heterocyclic rings also allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.

Overview of the 1,3,4-Thiadiazole (B1197879) Nucleus in Drug Discovery

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, has garnered significant attention from medicinal chemists for its broad spectrum of pharmacological activities. nih.govnih.govresearcher.liferesearchgate.net

Derivatives of 1,3,4-thiadiazole have been reported to exhibit a remarkable array of biological effects. nih.govresearchgate.net This versatility has led to their investigation in numerous therapeutic areas. The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance its ability to cross cellular membranes and interact with various biological targets. nih.govmdpi.comnih.gov

Table 1: Reported Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Examples of Investigated Derivatives |

|---|---|

| Anticancer | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide nih.gov |

| Antibacterial | 2,5-disubstituted-1,3,4-thiadiazoles hilarispublisher.com |

| Antifungal | Pyrimidine (B1678525) derivatives bearing a 1,3,4-thiadiazole skeleton frontiersin.org |

| Antiviral | Chiral 1,3,4-thiadiazole based bis-arylsulfonamides mdpi.com |

| Anti-inflammatory | 1,3,4-thiadiazole derivatives as COX-inhibitors hilarispublisher.com |

| Anticonvulsant | Novel thiadiazole derivatives evaluated on Swiss albino mice mdpi.com |

The 1,3,4-thiadiazole nucleus is often referred to as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govresearcher.lifebenthamdirect.com This promiscuity makes them attractive starting points for the development of new therapeutic agents.

Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring. nih.govmdpi.comnih.gov Bioisosterism, the interchange of atoms or groups of atoms that result in molecules with similar biological activities, is a key strategy in drug design. The structural and electronic similarities between 1,3,4-thiadiazole and pyrimidine allow the former to mimic the latter in biological systems, potentially interfering with processes such as DNA replication and leading to therapeutic effects, particularly in cancer chemotherapy. mdpi.comnih.gov

Role of the Azetidine (B1206935) Moiety in Pharmaceutical Compounds

Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, has increasingly been incorporated into pharmaceutical compounds. ontosight.ainih.gov Despite the inherent ring strain, the azetidine ring is reasonably stable and offers a unique conformational rigidity that can be advantageous in drug design. rsc.orgenamine.net The introduction of an azetidine moiety can influence a molecule's physicochemical properties, such as its solubility and metabolic stability.

The rigid nature of the azetidine ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding. enamine.net Azetidine-containing compounds have been investigated for a range of therapeutic applications. nih.gov

Table 2: Reported Pharmacological Activities of Azetidine Derivatives

| Biological Activity | Examples of Investigated Derivatives |

|---|---|

| Antibacterial | Quinolone derivatives combined with an azetidine ring lifechemicals.com |

| Anticancer | Various azetidine-containing compounds nih.gov |

| Antiviral | Azetidine derivatives nih.gov |

| Anti-inflammatory | Azetidine derivatives nih.gov |

Rationale for Investigating 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (B6167076) and its Analogs

The rationale for designing and investigating hybrid molecules such as this compound stems from the complementary properties of the 1,3,4-thiadiazole and azetidine rings. The combination of these two scaffolds is a strategic approach to create novel chemical entities with the potential for unique and enhanced biological activities.

The 1,3,4-thiadiazole moiety provides a well-established pharmacophore with a broad spectrum of biological activities, while the azetidine ring introduces conformational rigidity and can favorably modulate pharmacokinetic properties. The hydroxyl group at the 3-position of the azetidine ring in the target compound offers a potential site for further functionalization, allowing for the generation of a library of analogs with diverse substitution patterns. This would enable a systematic exploration of the structure-activity relationships (SAR) and the optimization of biological activity.

Research into related hybrid structures supports this rationale. For instance, the synthesis of 3-chloro-1-[5-(substituted)-1,3,4-thiadiazol-2-yl]-azetidin-2-ones has been reported, with some derivatives showing promising antibacterial activity. Similarly, 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (B1220530) derivatives have been prepared and evaluated for their anticancer and antimicrobial potential. mdpi.com These studies provide a precedent for the successful integration of the 1,3,4-thiadiazole and azetidine rings to generate biologically active molecules. The investigation of this compound and its analogs is therefore a logical and promising direction in the quest for novel therapeutic agents.

Structure

3D Structure

属性

分子式 |

C5H7N3OS |

|---|---|

分子量 |

157.20 g/mol |

IUPAC 名称 |

1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C5H7N3OS/c9-4-1-8(2-4)5-7-6-3-10-5/h3-4,9H,1-2H2 |

InChI 键 |

QTECUNQWCGAIQO-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1C2=NN=CS2)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Constructing the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole moiety is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which is a common scaffold in medicinal chemistry. nih.gov Its synthesis is well-documented, with several reliable methods for constructing the core ring system.

Cyclization Reactions Utilizing Thiosemicarbazide (B42300) and Acid Hydrazide Precursors

A predominant and versatile method for synthesizing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide or its derivatives with carboxylic acids or related compounds. sbq.org.brencyclopedia.pub This approach is widely employed due to the ready availability of the starting materials and the efficiency of the cyclization process. sbq.org.br

The reaction typically proceeds by acylating a thiosemicarbazide with a carboxylic acid, followed by a dehydrative cyclization step. nih.gov The mechanism involves a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br A variety of dehydrating agents can be used to facilitate this transformation, with the choice of reagent often influencing reaction conditions and yields. Commonly used agents include strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.govjocpr.comnih.gov For instance, reacting thiosemicarbazide with aromatic carboxylic acids in the presence of POCl₃ is a known route to 2-amino-5-aryl-1,3,4-thiadiazoles. jocpr.com

Similarly, acid hydrazides (acylhydrazines) can be used as precursors. sbq.org.br They can react with reagents like carbon disulfide or isothiocyanates to form intermediates that subsequently cyclize to yield the 1,3,4-thiadiazole ring. sbq.org.bracs.org

| Precursors | Reagents/Conditions | Product Type | Reference(s) |

| Carboxylic Acid + Thiosemicarbazide | H₂SO₄, PPA, or POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govsbq.org.brjocpr.com |

| Acid Hydrazide + Isothiocyanate | Base or Acid Catalyst | 2,5-Disubstituted-1,3,4-thiadiazole | sbq.org.br |

| Thiosemicarbazide + Aldehyde | I₂-mediated oxidation | 2-Amino-substituted-1,3,4-thiadiazole | organic-chemistry.org |

Regioselective Functionalization at C-2 and C-5 Positions of the Thiadiazole Ring

The functionalization of the 1,3,4-thiadiazole ring is critical for building more complex molecules. The C-2 and C-5 positions are the primary sites for substitution, and controlling the regioselectivity of these modifications is a key synthetic challenge.

Regioselective synthesis often relies on the choice of precursors and cyclization strategy. nih.govacs.org For example, starting with a specific acyl hydrazide and an alkyl 2-amino-2-thioxoacetate under acidic conditions can lead to a regioselective cyclization, yielding a 2,5-disubstituted-1,3,4-thiadiazole with defined substituents at each position. acs.orgacs.org

Furthermore, direct functionalization of a pre-formed thiadiazole ring is possible. For 2-amino-1,3,4-thiadiazoles, the amino group can be a handle for further reactions. For other derivatives, direct C-H functionalization methods are emerging, although they can be challenging due to the electron-poor nature of the ring. nih.gov A common strategy involves synthesizing a thiadiazole with a leaving group, such as a halogen, at the C-2 or C-5 position, which can then be displaced by various nucleophiles to introduce new functional groups.

Approaches for the Synthesis of Azetidine (B1206935) Derivatives

Azetidines are four-membered nitrogen-containing heterocycles. Their synthesis is often complicated by the inherent ring strain of the four-membered system. rsc.orgresearchgate.net Despite these challenges, numerous synthetic methods have been developed.

Key strategies for constructing the azetidine ring include:

Intramolecular Cyclization: This is one of the most common approaches, typically involving the cyclization of a γ-amino alcohol or a related substrate where an amino group attacks an electrophilic carbon three atoms away. organic-chemistry.org Activation of the hydroxyl group is often necessary to facilitate the ring-closing reaction. organic-chemistry.org

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.orgresearchgate.net

Ring Expansion/Contraction: Reactions involving the rearrangement of smaller rings like aziridines or the contraction of larger rings like pyrrolidines can also yield azetidines. slideshare.net

Functionalization of Precursors: A straightforward method involves the alkylation of primary amines with 1,3-dihalopropanes or their equivalents under basic conditions. organic-chemistry.org

| Synthetic Method | Key Precursors | Description | Reference(s) |

| Intramolecular Amination | γ-Amino Alcohols | Palladium-catalyzed amination of C-H bonds to form the N-C bond. | organic-chemistry.org |

| [2+2] Photocycloaddition | Imines and Alkenes | Aza Paternò-Büchi reaction to form the four-membered ring. | rsc.orgresearchgate.net |

| Alkylation | Primary Amines + 1,3-Dihalopropanes | One-pot cyclocondensation under microwave irradiation. | organic-chemistry.org |

| Strain-Release Homologation | Azabicyclo[1.1.0]butanes | Reaction with organometallic reagents to open the strained bicycle and form a functionalized azetidine. | rsc.org |

Synthetic Pathways to 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (B6167076) and its Structural Analogs

The synthesis of the target hybrid molecule, this compound, requires a strategy that combines the chemistries of both the thiadiazole and azetidine rings. A convergent synthesis, where the two heterocyclic systems are prepared separately and then joined, is a logical approach.

A plausible pathway involves the synthesis of a 2-halo-1,3,4-thiadiazole and its subsequent reaction with azetidin-3-ol (B1332694). The nitrogen atom of the azetidine ring acts as a nucleophile, displacing the halogen on the thiadiazole ring in a nucleophilic aromatic substitution reaction to form the final C-N bond.

Exploration of Diverse Coupling Reactions for Hybrid Molecule Formation

The crucial step in forming the target molecule is the coupling of the azetidine and thiadiazole moieties. Nucleophilic substitution is a primary strategy. A 2-halo- or 2-methanesulfonyl-1,3,4-thiadiazole (B6238070) can serve as the electrophilic partner, while the secondary amine of the azetidin-3-ol ring serves as the nucleophile.

Alternatively, if starting with a 2-amino-1,3,4-thiadiazole (B1665364), it could potentially be converted into a diazonium salt and subjected to a coupling reaction, although this is less common for forming N-aryl bonds with saturated heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be envisioned between a 2-halo-1,3,4-thiadiazole and azetidin-3-ol, offering mild conditions and broad functional group tolerance.

Stereoselective Synthesis of Chiral Azetidine Components

The azetidin-3-ol component of the target molecule contains a stereocenter at the C-3 position. Therefore, controlling the stereochemistry of this ring is essential for producing enantiomerically pure final compounds. Several stereoselective methods for synthesizing chiral azetidine derivatives have been developed.

One approach involves the use of chiral auxiliaries. For example, chiral tert-butanesulfinamide can be used to direct the stereoselective synthesis of C-2-substituted azetidines. rsc.org Another powerful method is the asymmetric reduction of a precursor ketone. The synthesis of chiral azetidin-3-ones, which can be stereoselectively reduced to azetidin-3-ols, has been achieved through gold-catalyzed cyclization of chiral N-propargylsulfonamides. nih.govnih.gov This provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess. nih.govnih.gov Furthermore, enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral catalyst can produce optically pure cyclic diols, which can then be converted to chiral cyclic amines like azetidines. organic-chemistry.org

By employing one of these stereoselective strategies, a specific enantiomer of azetidin-3-ol can be prepared and then coupled with the thiadiazole moiety, leading to the synthesis of an enantiomerically pure form of this compound.

Advanced Synthetic Techniques and Principles of Sustainable Chemistry

The synthesis of complex heterocyclic molecules such as this compound is increasingly benefiting from the adoption of advanced synthetic techniques and the principles of sustainable or green chemistry. These modern approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials, addressing the growing need for environmentally responsible chemical manufacturing. Key methodologies applicable to the synthesis of this and related compounds include microwave-assisted synthesis and flow chemistry, which offer significant advantages over traditional synthetic protocols.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. The application of microwave energy provides efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and enable transformations that are difficult under conventional heating.

In the context of synthesizing 1,3,4-thiadiazole derivatives, microwave-assisted methods have been shown to be highly effective. For instance, the cyclization of thiosemicarbazide precursors to form the 1,3,4-thiadiazole ring can be achieved in minutes under microwave irradiation, compared to several hours required for conventional heating methods. This rapid and efficient synthesis is a cornerstone of green chemistry, as it conserves energy and time.

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the current literature, the established success of this technique for both 1,3,4-thiadiazole and azetidin-2-one (B1220530) formation suggests its high potential for the synthesis of the target molecule. The coupling of a pre-formed 2-amino-1,3,4-thiadiazole with a suitable azetidine precursor could likely be optimized under microwave conditions to afford the desired product with improved efficiency.

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Schiff Bases | Conventional | 5-7 hours | 70-85 | |

| 1,3,4-Thiadiazole Schiff Bases | Microwave | 3-5 minutes | 85-95 | |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole (bioisostere) | Conventional | 6-8 hours | 60-75 | |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole (bioisostere) | Microwave | 3-4 minutes | 80-92 |

Flow Chemistry

Flow chemistry, or continuous flow synthesis, is another cornerstone of modern sustainable chemical production. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology offers several advantages, including enhanced safety, improved scalability, and higher yields due to superior heat and mass transfer.

The synthesis of functionalized azetidines has been successfully demonstrated using flow chemistry. For example, the generation and subsequent functionalization of reactive intermediates like lithiated azetidines can be safely and efficiently managed in a flow reactor at temperatures higher than those feasible in batch processes. This approach, combined with the use of environmentally benign solvents like cyclopentyl methyl ether (CPME), aligns well with the principles of green chemistry.

A potential flow-based synthesis of this compound could involve the continuous reaction of a suitable azetidine precursor with a 1,3,4-thiadiazole derivative in a heated flow reactor. The precise control offered by this technology could lead to a high-yielding and scalable process for the production of this and other related compounds.

| Reaction Type | Key Advantage | Sustainable Aspect | Reference |

|---|---|---|---|

| Lithiation and Functionalization of N-Boc-3-iodoazetidine | Safe handling of reactive organolithium intermediates at higher temperatures | Use of greener solvents (CPME), process intensification | |

| Photochemical Modification of Azetidine-2-carboxylic Acids | Efficient irradiation and scalability from milligram to multigram quantities | Potential for energy efficiency and reduced solvent use |

Principles of Sustainable Chemistry

The application of green chemistry principles extends beyond just the use of advanced technologies like microwave and flow synthesis. For the synthesis of this compound, a truly sustainable approach would also consider:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of water or bio-based solvents where possible.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This can include biocatalysis, organocatalysis, or the use of recoverable heterogeneous catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient technologies like microwave and ultrasound irradiation.

By integrating these advanced synthetic techniques and adhering to the principles of sustainable chemistry, the synthesis of this compound can be made more efficient, safer, and environmentally friendly, reflecting the ongoing evolution of modern chemical synthesis.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough review of publicly accessible scientific databases and literature has found no specific experimental spectroscopic data for the chemical compound this compound. While the structure is documented in chemical databases such as PubChem (CID 64158461), detailed analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), does not appear to be published. nih.gov

Scientific literature contains extensive information on the synthesis and spectroscopic analysis of various derivatives of both 1,3,4-thiadiazole and azetidine rings. chemmethod.commdpi.comresearchgate.netmdpi.commdpi.comnih.gov These studies confirm that techniques such as NMR, IR, and MS are standard and essential for the structural elucidation and confirmation of such heterocyclic compounds. mdpi.commdpi.combiointerfaceresearch.comnih.gov

For related but structurally distinct compounds, such as 1-(1,3,4-thiadiazol-2-yl)azetidin-2-ones, some characterization data is available. However, the structural difference—specifically the presence of a carbonyl group (C=O) in the azetidin-2-one versus a hydroxyl group (-OH) in the requested azetidin-3-ol—means that the spectroscopic data would differ significantly and cannot be used interchangeably.

Consequently, it is not possible to provide a scientifically accurate article detailing the specific spectroscopic characterization of this compound as per the requested outline. The foundational experimental data required to discuss its NMR chemical shifts, IR absorption bands, mass fragmentation patterns, and purity analysis is not available in the searched sources.

Biological Activities and Mechanistic Investigations of 1 1,3,4 Thiadiazol 2 Yl Azetidin 3 Ol Derivatives

Anticancer Research Applications

Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines and tumors. nih.govmdpi.com

Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The efficacy of these compounds is often influenced by the nature and position of substituents on the core structure. mdpi.com

For instance, a series of 4-(substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (B1220530) derivatives were evaluated for their anticancer potential using MCF-7 breast cancer cell lines. nih.gov Several derivatives, including AZ-5, AZ-9, AZ-10, AZ-14, and AZ-19, demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% across various concentrations. nih.gov Similarly, ciprofloxacin-based 1,3,4-thiadiazole analogs showed significant antiproliferative activity against MCF-7 (breast), A549 (lung), and SKOV-3 (ovarian) cancer cell lines, with most compounds exhibiting IC₅₀ values between 3.26 and 15.7 µM against the highly sensitive MCF-7 line. nih.gov

Another study synthesized a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g), which exhibited potent anti-proliferative effects against LoVo (colon) and MCF-7 (breast) cancer cells, with IC₅₀ values of 2.44 µM and 23.29 µM, respectively, after 48 hours of incubation. mdpi.com Furthermore, the compound 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as having the strongest anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 49.6 µM and 53.4 µM, respectively. nih.gov Notably, many of these potent compounds displayed lower cytotoxicity towards normal fibroblast cell lines, indicating a degree of selectivity for cancer cells. nih.govnih.govnih.gov

| Compound Series/Name | Cancer Cell Line(s) | Key Findings (IC₅₀ / % Inhibition) | Source |

|---|---|---|---|

| Azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) | MCF-7 (Breast) | 89% to 94% inhibition | nih.gov |

| Ciprofloxacin-derived analogs (1a-l) | MCF-7 (Breast), A549 (Lung), SKOV-3 (Ovarian) | IC₅₀: 3.26–15.7 µM (MCF-7) | nih.gov |

| Compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo (Colon), MCF-7 (Breast) | IC₅₀: 2.44 µM (LoVo), 23.29 µM (MCF-7) | mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast), MDA-MB-231 (Breast) | IC₅₀: 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231) | nih.gov |

| Quinazolinone-based derivatives (5a, 6a, 6s) | Hela (Cervical), MCF-7 (Breast), A549 (Lung) | IC₅₀: 1.40 µM (6a on Hela), 3.01 µM (6s on MCF-7), 2.21 µM (5a on A549) | researchgate.net |

| Pyrazole-thiadiazole derivatives (6d, 6g, 6j) | A549 (Lung) | IC₅₀: 5.176 µM (6d), 1.537 µM (6g), 8.493 µM (6j) | nih.gov |

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interact with and inhibit key proteins involved in cancer cell proliferation and survival.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in stabilizing numerous oncoproteins essential for tumor growth. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov Certain thiadiazole derivatives have been identified as Hsp90 inhibitors. nih.govresearchgate.net For example, a coumarin-imidazothiadiazole hybrid, SP11, was shown to interact with the C-terminal of Hsp90, leading to the destabilization of its client proteins and subsequent anticancer effects. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase receptor that, when abnormally activated, promotes cell growth and proliferation, contributing to cancer development. nih.gov Several 1,3,4-thiadiazole derivatives have been developed as EGFR inhibitors. A series of pyrazole-thiadiazole hybrids were synthesized and evaluated for EGFR inhibitory activity; compound 6g was particularly potent, with an IC₅₀ value of 0.024 µM against the EGFR enzyme. nih.gov Other research has focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as dual inhibitors of EGFR and HER-2 for treating breast and lung cancer. nih.gov

Focal Adhesion Kinase (FAK): FAK is another potential therapeutic target in cancer, playing a role in cell adhesion, migration, and survival. While research has more prominently featured 1,3,4-oxadiazole (B1194373) derivatives as FAK inhibitors, the structural similarities suggest that 1,3,4-thiadiazole scaffolds could also be promising for targeting this kinase. researchgate.net

The cytotoxic effects of 1,3,4-thiadiazole derivatives are mediated through various cellular mechanisms that disrupt the normal life cycle of cancer cells.

Induction of Apoptosis: A primary mechanism of action for many thiadiazole-based anticancer agents is the induction of programmed cell death, or apoptosis. One study found that a novel 1,3,4-thiadiazole derivative (compound 19) significantly increased early apoptosis in breast cancer cells. nih.govnih.gov This was confirmed in other studies where newly synthesized derivatives substantially increased the population of apoptotic cells compared to untreated controls. mdpi.comprezi.com The pro-apoptotic effect can be triggered through the activation of key proteins like caspases and BAX. nih.govmdpi.com

Cell Cycle Arrest: Disruption of the cell cycle is another key strategy for inhibiting tumor growth. Several 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest, frequently at the G2/M phase. nih.govnih.govresearchgate.netrsc.org For instance, compound 19 was found to arrest breast cancer cells at the G2/M checkpoint, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govnih.govrsc.org Nortopsentin analogs containing a 1,3,4-thiadiazole ring also induced an increase in the G2/M population, indicating interference with mitosis. mdpi.com

Interference with DNA Replication: The structural similarity of the 1,3,4-thiadiazole ring to the pyrimidine (B1678525) nucleobase suggests that these compounds can interfere with DNA replication processes. nih.govnih.gov This bioisosteric relationship allows them to potentially disrupt the synthesis of nucleic acids, a critical process for rapidly dividing cancer cells. nih.govresearchgate.net Studies have confirmed that certain 1,3,4-thiadiazole derivatives inhibit DNA biosynthesis in cancer cell lines. mdpi.com

The therapeutic potential of promising 1,3,4-thiadiazole derivatives has been validated in preclinical animal models. In one study, a truncated analog of a thiadiazole-based compound significantly attenuated the growth of lymphoma B P493 cells in a mouse xenograft model when administered daily. nih.gov Another compound, NSC745885, also reduced tumor growth in vivo with a safety profile superior to that of the conventional chemotherapy drug doxorubicin. nih.gov Furthermore, a dehydroepiandrosterone (B1670201) (DHEA) derivative fused with a 1,2,3-thiadiazole (B1210528) ring significantly inhibited tumor growth and metastatic potential in T47D breast cancer xenografts. nih.gov For toxicity assessment, the invertebrate model Daphnia magna has been used, showing that some potent anticancer derivatives exhibit low systemic toxicity. mdpi.comprezi.com

Antimicrobial Research Applications

In addition to their anticancer properties, 1,3,4-thiadiazole derivatives, including those with an azetidinone moiety, have been recognized for their significant antimicrobial activities. nih.govmdpi.com

Research has confirmed that 1,3,4-thiadiazole derivatives are effective against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The nature of the substituents on the thiadiazole ring plays a crucial role in determining the potency and spectrum of activity. nih.gov

For example, certain azetidin-2-one derivatives of 1,3,4-thiadiazole showed significant antimicrobial potential, with Minimum Inhibitory Concentration (MIC) values ranging from 3.34 µM to 3.71 µM. nih.gov Another study highlighted derivatives with high potency against the Gram-positive bacteria Staphylococcus aureus (SA) and Bacillus subtilis (BS), as well as the Gram-negative bacterium Pseudomonas aeruginosa (PA). mdpi.com The synthesis of pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one ring yielded compounds with moderate to excellent activity against B. subtilis, S. aureus, Escherichia coli, and P. aeruginosa. mdpi.com Metal complexes of Schiff base derivatives have also been tested, showing higher activity than conventional antibiotics like ampicillin (B1664943) and amoxicillin (B794) against strains such as S. aureus, S. epidermidis, E. coli, and P. aeruginosa. researchgate.net

| Compound Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings (MIC / Activity) | Source |

|---|---|---|---|---|

| Azetidin-2-one derivatives (AZ-10, 19, 20) | Not specified | Not specified | Significant potential with MICs from 3.34 µM to 3.71 µM | nih.gov |

| 3-aryl-2-benzoylimino-1,3,4-thiadiazoles (4a, 4b) | S. aureus, B. subtilis | P. aeruginosa | High potency against tested strains | mdpi.com |

| Substituted 1,3,4-thiadiazoles | Bacillus subtilis | Escherichia coli | Significant activity observed | nih.gov |

| Pyrazine-oxadiazole-azetidin-2-ones (13a, 13b) | B. subtilis, S. aureus | E. coli, P. aeruginosa | Moderate to excellent activity compared to amoxicillin | mdpi.com |

| Schiff base metal complexes | S. aureus, S. epidermidis | E. coli, P. mirabilis, C. freundii, P. aeruginosa | Higher activity than ampicillin and amoxicillin | researchgate.net |

Antifungal Efficacy against Various Fungal Strains

Derivatives of 1,3,4-thiadiazole have demonstrated significant antifungal properties against a spectrum of pathogenic fungal strains. researchgate.net The presence of the thiadiazole ring is considered crucial for this activity, possibly due to the toxophoric –N–C–S moiety. nih.gov The lipophilicity endowed by the sulfur atom in the thiadiazole ring may also contribute to the enhanced biological activity. nih.gov

In one study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro antifungal activity against eight different Candida species. nih.gov Notably, compounds 3k and 3l from this series showed remarkable antifungal effects, particularly against Candida albicans, with MIC50 values of 5 and 10 µg/mL, respectively. nih.gov These compounds also displayed antifungal activity comparable to the standard drug fluconazole (B54011) against other tested Candida strains. nih.gov The study highlighted that the substitution pattern on the phenyl ring attached to the thiadiazole core significantly influences the antifungal potency. For instance, the presence of chloro or fluoro groups at the second position of the phenyl ring was found to enhance antifungal activity. nih.gov

Another investigation into 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives identified compound C1, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, as a potent antifungal agent against various Candida species, including azole-resistant isolates, and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov

Furthermore, a separate study synthesized 1,3,4-thiadiazole derivatives incorporating azetidinyl and thiazolidinyl moieties. asianpubs.org These compounds were screened against several fungal strains, including Candida albicans ATCC 10231, Aspergillus niger ATCC 9029, Candida tropicalis ATCC 28775, Candida krusei ATCC 6258, and Candida parapsilosis ATCC 22019. researchgate.netasianpubs.org One of the thiazolidinone-containing derivatives, compound 4e, demonstrated notable antifungal activity against C. albicans ATCC 10231 and C. krusei ATCC 6258, with a MIC of 1.562 μg/mL. researchgate.netasianpubs.org

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3k | Candida albicans | 5 (MIC50) | nih.gov |

| Compound 3l | Candida albicans | 10 (MIC50) | nih.gov |

| Compound C1 | Various Candida species and molds | 8-96 (MIC100) | nih.gov |

| Compound 4e | Candida albicans ATCC 10231 | 1.562 | researchgate.netasianpubs.org |

| Compound 4e | Candida krusei ATCC 6258 | 1.562 | researchgate.netasianpubs.org |

Exploration of Antitubercular Potential

The 1,3,4-thiadiazole scaffold has been a subject of interest in the development of new antitubercular agents. cbijournal.com A series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Among the tested compounds, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated significant inhibitory activity. nih.govresearchgate.net

In another study, azetidinone-containing 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitubercular activity. nih.gov The Minimum Inhibitory Concentration (MIC) of these derivatives against the M. tuberculosis H37Rv strain was determined using the microplate Alamar Blue Assay, with values ranging from 6 to 25 µg/mL. nih.gov It was observed that the position of the substituent on the aromatic ring played a crucial role, with para-substituted compounds being active, while meta-substituted ones were inactive. nih.gov

Furthermore, a series of imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against the M. tuberculosis H37Rv strain. researchgate.net One of the compounds, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole, exhibited a high inhibitory activity of 98% with a MIC of 3.14 μg/mL. researchgate.net

| Compound Series | Activity (MIC) | Reference |

|---|---|---|

| Azetidinone-containing 1,3,4-thiadiazoles | 6-25 µg/mL | nih.gov |

| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole | 3.14 µg/mL | researchgate.net |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Not specified | nih.govresearchgate.net |

Mechanistic Studies on Antimicrobial Action (e.g., DNA gyrase inhibition)

The precise mechanisms of antimicrobial action for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (B6167076) derivatives are still under investigation, but studies on related heterocyclic compounds provide valuable insights. One of the proposed mechanisms for the antifungal activity of certain 1,3,4-thiadiazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. nih.gov Molecular docking studies have suggested that active compounds may interact with and inhibit the 14-α-sterol demethylase enzyme, a key player in the ergosterol biosynthesis pathway. nih.gov

In the realm of antibacterial action, DNA gyrase has been identified as a potential target. mdpi.com DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for maintaining DNA supercoiling and is a validated target for antibiotics. nih.gov While direct evidence for this compound derivatives is pending, related compounds such as certain 1,3,4-oxadiazole derivatives have been shown to inhibit bacterial DNA gyrase. mdpi.com This suggests that DNA gyrase inhibition could be a plausible mechanism of action for the antibacterial effects observed in some 1,3,4-thiadiazole derivatives.

Anti-inflammatory Research

In Vitro and In Vivo Assessment of Anti-inflammatory Properties

Derivatives of 1,3,4-thiadiazole have been extensively investigated for their anti-inflammatory potential. nih.gov In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess the anti-inflammatory activity of these compounds. nih.gov For instance, a series of 2,6-diaryl-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives were synthesized and evaluated, with one compound showing superior anti-inflammatory activity compared to the standard drug diclofenac. nih.gov Importantly, none of the tested compounds in this series exhibited ulcerogenic activity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Another study focused on thiadiazole-thiazolidinone hybrids and identified several compounds with promising in vivo anti-inflammatory activity. nih.gov Three of these compounds demonstrated anti-inflammatory effects equivalent to or even greater than celecoxib (B62257) at a 3-hour interval, coupled with a good gastrointestinal safety profile. nih.gov Furthermore, a series of 2-azetidinone derivatives bearing a 1,3,4-thiadiazole nucleus also showed significant anti-inflammatory activity, with some compounds exhibiting inhibition percentages of 56.32%, 61.11%, and 58.24% compared to diclofenac's 65.13%. researchgate.net

Elucidation of Anti-inflammatory Mechanisms (e.g., COX inhibition)

The primary mechanism underlying the anti-inflammatory activity of many 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. dergipark.org.tr COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. mdpi.com

Several studies have demonstrated the COX-inhibitory potential of 1,3,4-thiadiazole derivatives. In one such study, sulfonamide-containing 1,3,4-thiadiazole derivatives were identified as potent COX-2 inhibitors, with IC50 values in the range of 0.32–0.37 µM and high selectivity indices. researchgate.net Another investigation of thiadiazole-thiazolidinone hybrids revealed a compound that inhibited the COX-2 enzyme at a nanomolar concentration (IC50 = 70 nM) with a high selectivity index of 220. nih.gov This compound also displayed dual inhibition of 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory cascade. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of COX-1 and COX-2, further elucidating their mechanism of action. nih.gov

| Compound Series/Type | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Sulfonamide-containing derivatives | 0.32–0.37 µM | High | researchgate.net |

| Thiadiazole-thiazolidinone hybrid (most promising) | 70 nM | 220 | nih.gov |

Exploration of Other Biological Activities

The versatile 1,3,4-thiadiazole scaffold has been associated with a broad spectrum of other biological activities beyond its antimicrobial and anti-inflammatory effects. mdpi.comresearchgate.net These include:

Anticancer activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.net

Anticonvulsant activity: The thiadiazole nucleus is present in some compounds with anticonvulsant properties. researchgate.net

Antiviral activity: Research has indicated the potential of 1,3,4-thiadiazole derivatives as antiviral agents. nih.gov

Analgesic activity: Some compounds that exhibit anti-inflammatory properties also show significant analgesic effects. nih.gov

Antidepressant and anxiolytic activities: The structural features of some thiadiazole derivatives have been linked to potential antidepressant and anxiolytic effects. cbijournal.com

Diuretic and antihypertensive activities: The 1,3,4-thiadiazole ring is a component of some diuretic and antihypertensive agents. researchgate.net

This wide array of biological activities underscores the importance of the 1,3,4-thiadiazole nucleus as a privileged scaffold in drug discovery and development. researchgate.net

Anticonvulsant and Central Nervous System (CNS) Effects

Derivatives of 1,3,4-thiadiazole have been extensively studied for their impact on the central nervous system, with a particular focus on anticonvulsant properties. nih.govfrontiersin.org The presence of the 1,3,4-thiadiazole nucleus is a key feature in several compounds exhibiting anticonvulsant activity. sphinxsai.com Research has shown that modifications to this heterocyclic system can lead to potent effects in preclinical models of epilepsy. nih.gov

Studies on various 1,3,4-thiadiazole derivatives have demonstrated their efficacy in standard screening models for anticonvulsant drugs, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov For instance, a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives showed significant protection against pentylenetetrazole-induced convulsions. sphinxsai.com One notable derivative, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrated considerable protective effects. sphinxsai.com

Furthermore, the conjugation of the 1,3,4-thiadiazole ring with other heterocyclic systems, such as azetidin-2-ones, has been explored to develop novel CNS-active agents. For example, certain carbazolyl thiadiazol-2-oxo azetidines have been synthesized and evaluated for their anticonvulsant potential, with chloro-substituted derivatives showing good activity. gavinpublishers.com The neurotoxicity of these compounds is also a critical aspect of their evaluation, often assessed using the rotarod test to determine any impairment of motor coordination. researchgate.net Some synthesized 1,3,4-thiadiazole derivatives have been found to be devoid of motor impairment at therapeutic doses. researchgate.net

The mechanism underlying the anticonvulsant activity of 1,3,4-thiadiazole derivatives is thought to involve the modulation of GABAergic neurotransmission. frontiersin.org The thiadiazole moiety may act as a hydrogen-binding domain and a two-electron donor system, contributing to its interaction with biological targets. nih.gov

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | PTZ model | Significant protection | sphinxsai.com |

| 4-amino-[N- (5-phenyl-1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide | MES model | Good activity | tsijournals.com |

| 4-amino-N-[5-(4-chlorophenyl)-1, 3, 4-thiadiazole-2-yl]-benzene sulfomide | MES model | Good activity | tsijournals.com |

Analgesic Properties

The investigation of 1,3,4-thiadiazole derivatives has also extended to their potential analgesic effects. Several studies have reported the synthesis of novel compounds based on this scaffold that exhibit significant pain-relieving properties in animal models. scilit.comnih.gov The analgesic activity is often evaluated using standard methods such as the acetic acid-induced writhing test and the tail immersion method. researchgate.netthaiscience.info

For example, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and showed good analgesic action in the acetic acid writhing test. nih.gov Similarly, a series of thiazolidin-4-one and azetidin-2-one derivatives of isonicotinic acid hydrazide demonstrated significant analgesic activity in the tail immersion test. researchgate.net In another study, novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole were synthesized, with one compound, 5-(2-Mercaptophenyl)-2-{N-(4- methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, showing a superior analgesic profile. thaiscience.info

The mechanism of action for the analgesic properties of these compounds is not fully elucidated but may be related to their anti-inflammatory effects and potential interactions with the cyclooxygenase (COX) pathways. researchgate.net

Table 2: Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Test Model | Observed Effect | Reference |

|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test | Good antalgic action | nih.gov |

| Azetidin-2-one derivatives of isonicotinic acid hydrazide | Tail immersion method | Significant analgesic activity | researchgate.net |

Antileishmanial and Antiviral Activities

The 1,3,4-thiadiazole scaffold has been identified as a valuable pharmacophore in the development of antimicrobial agents, including those with antileishmanial and antiviral potential. nih.gov Leishmaniasis is a parasitic disease for which new therapeutic options are needed, and derivatives of 1,3,4-thiadiazole have shown promise in this area. nih.gov

While specific studies on the antiviral activity of this compound derivatives are limited, the broader class of azetidinone derivatives has been investigated for such properties. Some new azetidinone derivatives of thiadiazole have been considered as potential HIV protease inhibitors. researchgate.net

In the context of antileishmanial activity, various 1,3,4-thiadiazole derivatives have been synthesized and evaluated. These compounds often exhibit activity against the promastigote form of Leishmania species. The incorporation of the azetidinone moiety in conjunction with the thiadiazole ring is a strategy that has been explored for various antimicrobial activities. researchgate.netresearchgate.netaip.org

Investigation of Antidiabetic and Antihypertensive Potential

Recent research has highlighted the potential of 1,3,4-thiadiazole derivatives in managing metabolic disorders such as diabetes and hypertension. frontiersin.org The structural versatility of the 1,3,4-thiadiazole ring allows for the design of molecules that can interact with various biological targets involved in these conditions. frontiersin.org

In the realm of antidiabetic research, a recent study designed and synthesized forty-one 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) signaling pathways. nih.gov All synthesized compounds showed potent PTP1B inhibitory activities, with the most potent compound, MY17, exhibiting an IC50 value of 0.41 ± 0.05 μM. nih.gov In cellular assays, MY17 was able to alleviate insulin resistance, and in animal models, it reduced fasting blood glucose levels and improved glucose tolerance. nih.gov Another study reported that new 1,3,4-thiadiazole derivatives based on 3-aminopyridones showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com

Regarding antihypertensive potential, the 1,3,4-thiadiazole nucleus is present in compounds that have been investigated for their ability to lower blood pressure. frontiersin.org While direct studies on this compound derivatives are not extensively documented in this context, the broader class of thiadiazole derivatives has been explored for this activity. researchgate.net For instance, some bis-thiadiazole derivatives have been shown to have antihypertensive α-blocking efficiency. researchgate.net The combination of the thiadiazole ring with an azetidinone moiety has also been explored in the context of creating compounds with potential cardiovascular effects. scielo.br

Table 3: Antidiabetic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class/Name | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives (e.g., MY17) | PTP1B inhibition | Potent inhibition (IC50 = 0.41 μM for MY17), improved glucose tolerance in vivo. | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Biological Potency and Selectivity

The biological profile of compounds based on the 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (B6167076) scaffold is intricately linked to the nature and position of various substituents on both the azetidine (B1206935) and thiadiazole rings.

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a key component of this scaffold, and its substitution pattern significantly impacts biological activity. nih.gov The hydroxyl group at the 3-position of the azetidine ring in this compound is a critical feature. This polar group has the potential to form hydrogen bonds with biological targets, which can be pivotal for molecular recognition and binding affinity. acgpubs.org

While specific SAR studies on the azetidin-3-ol (B1332694) moiety directly linked to a 1,3,4-thiadiazole (B1197879) are not extensively documented, research on related azetidin-2-one (B1220530) derivatives provides valuable insights. For instance, in a series of phenothiazine-bearing azetidin-2-ones, the nature of substituents on a phenyl ring attached to the azetidinone influenced antimicrobial and antitubercular activities. acgpubs.org It was observed that electron-withdrawing groups, such as nitro and chloro groups, led to enhanced activity. This suggests that the electronic properties of substituents on the azetidine ring can modulate the biological response. acgpubs.org

The hydroxyl group in the subject compound introduces a chiral center, implying that the stereochemistry at this position could be a critical determinant of biological activity, a factor that will be discussed in a subsequent section.

The 1,3,4-thiadiazole ring is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiijrar.org Modifications at the C-2 and C-5 positions of this ring are a common strategy for optimizing the biological activity of thiadiazole-containing compounds. ontosight.ai

In the context of the this compound scaffold, the C-2 position is occupied by the azetidin-3-ol moiety. Therefore, modifications would primarily occur at the C-5 position. Studies on various 2,5-disubstituted 1,3,4-thiadiazole derivatives have consistently shown that the nature of the substituent at the C-5 position has a profound effect on the type and potency of the biological activity. nih.gov For example, in a series of 1,3,4-thiadiazole-based fluoroquinolone hybrids, the presence of a 4-chlorophenyl or 2,4-dichlorophenyl substituent on the thiadiazole ring resulted in significant antimicrobial activity against M. tuberculosis.

Furthermore, research on 1,3,4-thiadiazole derivatives has indicated that the introduction of different aryl or heteroaryl groups at the C-5 position can lead to a wide spectrum of pharmacological effects. The electronic and steric properties of these substituents play a crucial role in target interaction.

A summary of the influence of C-5 substitutions on the biological activity of related 1,3,4-thiadiazole derivatives is presented in the interactive table below.

| C-5 Substituent | Biological Activity | Reference Compound Class |

| 4-chlorophenyl | Antitubercular | Fluoroquinolone hybrids |

| 2,4-dichlorophenyl | Antitubercular | Fluoroquinolone hybrids |

| Nitroaryl groups | Antibacterial | Levofloxacin hybrids |

| Adamantyl group | Antimicrobial | 5-(1-adamantyl)-1,3,4-thiadiazoles |

For hybrid molecules incorporating the this compound scaffold, the azetidine ring itself can be considered a linker between the 1,3,4-thiadiazole ring and other potential pharmacophores. The rigidity of the azetidine ring can confer a specific orientation to the connected moieties, which can be advantageous for binding to a target. nih.gov

In a series of novel thiazolidin-4-one molecular hybrids, a one-pot multicomponent reaction was used to link 5-substituted phenyl-1,3,4-thiadiazol-2-amines with substituted benzaldehydes and 2-mercaptoacetic acid. nih.gov The resulting structures contained a thiazolidin-4-one ring acting as a linker, and the nature of the substituents on the phenyl rings significantly affected the antidiabetic activity of the compounds. nih.gov This highlights the importance of the linker's structure in modulating biological outcomes.

Stereochemical Effects on Biological Activity

Stereochemistry is a fundamental aspect of molecular pharmacology, as biological systems are chiral and often exhibit stereospecific interactions with drug molecules. nih.gov The presence of a hydroxyl group at the 3-position of the azetidine ring in this compound introduces a chiral center. Consequently, this compound can exist as two enantiomers, (R)- and (S)-1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol.

The spatial arrangement of the hydroxyl group can significantly influence how the molecule interacts with its biological target. One enantiomer may exhibit higher potency, selectivity, or a different pharmacological profile compared to the other. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the enhanced biological effect. nih.gov

Development and Validation of QSAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

While no specific QSAR studies for this compound have been reported, research on the structurally similar 1,3,4-thiadiazol-2-yl azetidin-2-one scaffold provides a valuable framework. A 2D-QSAR study on a series of 1,3,4-thiadiazol-2-yl azetidin-2-ones with antimicrobial activity demonstrated the importance of thermodynamic and steric descriptors in determining their biological effects. nih.govresearchgate.net

In one such study, a multiple linear regression model was developed, yielding a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189. nih.govresearchgate.net The model indicated that descriptors such as total energy, molar refractivity, ovality, logP (lipophilicity), and principle moment of inertia play a significant role in the antimicrobial activity of these compounds. nih.govresearchgate.net

The key parameters from a representative 2D-QSAR model for antimicrobial 1,3,4-thiadiazol-2-yl azetidin-2-one derivatives are summarized in the interactive table below.

| Descriptor Type | Important Descriptors | Implication for Activity |

| Thermodynamic | Total Energy, Molar Refractivity, Ovality, logP | Influence of molecular stability, size, shape, and lipophilicity |

| Steric | Principle Moment of Inertia | Importance of molecular shape and bulk |

These findings suggest that a balance of electronic, steric, and hydrophobic properties is crucial for the biological activity of this class of compounds. Similar QSAR models could be developed for this compound derivatives to guide the rational design of new analogs with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of the 1,3,4-thiadiazole (B1197879) class, molecular docking has been extensively used to explore potential biological targets and elucidate binding interactions.

Research on various 1,3,4-thiadiazole derivatives has demonstrated their potential to interact with a wide range of biological targets. Docking studies have identified key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives identified potential inhibitory activity against the COVID-19 main protease (PDB ID: 6LU7), with binding energies ranging from -5.4 to -8.1 kcal/mol. nih.gov Similarly, docking of other thiadiazole compounds has been performed against targets like the ADP-sugar pyrophosphatase (NUDT5 Gene), where derivatives showed strong binding with docking scores as high as -8.9 kcal/mol. uowasit.edu.iqresearchgate.net These studies typically reveal that the nitrogen and sulfur atoms of the thiadiazole ring are crucial for forming hydrogen bonds and other interactions within the active site of the target protein. researchgate.netnih.gov

| Thiadiazole Derivative Class | Protein Target | PDB ID | Key Findings/Interactions |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease | 6LU7 | Binding energies ranged from -5.4 to -8.1 kcal/mol, suggesting potential inhibitory action. nih.gov |

| Imidazo[2,1-b]thiazole linked Thiadiazoles | Glypican-3 protein (GPC-3) | Not Specified | Compounds docked effectively with good binding affinities, ranging from -6.90 to -10.30 kcal·mol−1. nih.gov |

| 5-substituted-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triols | ADP-sugar pyrophosphatase | Not Specified | A derivative showed a high docking score of −8.9 kcal/mol and formed four hydrogen bonds with the target. uowasit.edu.iqresearchgate.net |

| Pyridine-bearing 1,3,4-thiadiazoles | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Not Specified | Docking studies established a binding site with EGFR TK, correlating with observed anticancer activity. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to analyze the conformational changes of both the ligand and the protein, providing a more realistic understanding of the binding stability.

For novel 1,3,4-thiadiazole derivatives, MD simulations have been employed to validate docking results and confirm the stability of the predicted binding poses. nih.govresearchgate.net In a typical study, the ligand-protein complex from docking is subjected to a simulation in a solvated environment for a specific duration (e.g., 100 ns). The stability of the complex is then analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. nih.gov Further analysis of Root Mean Square Fluctuations (RMSF) can reveal the flexibility of different parts of the protein upon ligand binding. Additionally, MD simulations are often coupled with binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), to provide a more quantitative estimation of binding affinity. uowasit.edu.iq These simulations have shown that thiadiazole derivatives can form stable complexes with their target proteins, reinforcing the predictions made by molecular docking. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (FMOs).

DFT studies on 1,3,4-thiadiazole derivatives have been used to optimize their molecular geometry and analyze their electronic properties. universci.comnih.gov A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. universci.com MEP maps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding intermolecular interactions and reaction mechanisms. universci.com

| Calculated Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. nih.gov |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Hardness (η) & Softness (S) | Describe the resistance to change in electron distribution. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential to identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions. universci.com |

In Silico Assessment of Pharmacokinetic Profiles (e.g., membrane permeability, bioavailability, metabolic stability)

In the process of drug discovery, it is crucial to assess the pharmacokinetic profile of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions are now routinely used to filter compound libraries and prioritize candidates with favorable drug-like properties, reducing the time and cost associated with experimental assays.

Numerous studies on 1,3,4-thiadiazole derivatives have included in silico ADME predictions to evaluate their potential as orally bioavailable drug candidates. nih.govderpharmachemica.com These assessments often begin with evaluating compliance with Lipinski's Rule of Five, which predicts the likelihood of a compound being orally active. Other important predicted parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, Caco-2 cell permeability, and plasma protein binding. nih.govnih.gov

| ADME Parameter | Description | Importance in Drug Discovery |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | Helps in the early filtering of compounds with poor pharmacokinetic potential. nih.gov |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. | Crucial for determining oral bioavailability. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption in humans. | High permeability suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-targeting drugs and important for avoiding CNS side effects for non-CNS drugs. |

| CYP450 Inhibition/Substrate | Predicts interaction with cytochrome P450 enzymes, which are major enzymes in drug metabolism. | Helps to foresee potential drug-drug interactions and metabolic instability. |

| Oral Bioavailability | The fraction of an administered drug that reaches the systemic circulation. | A key indicator of a drug's efficiency when administered orally. nih.gov |

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Novel 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (B6167076) Analogs with Enhanced Activity

The future of drug development for this scaffold hinges on the rational design and synthesis of new analogs to optimize potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies will be central to this effort, guiding the modification of the core structure. mdpi.com Key strategies will likely involve:

Substitution on the Thiadiazole Ring: The 5-position of the 1,3,4-thiadiazole (B1197879) ring is a prime target for modification. Introducing various aryl or alkyl groups, particularly those with electron-donating or electron-withdrawing properties, can significantly influence biological activity. nih.govmdpi.com For instance, the introduction of hydrophobic moieties or hydrogen-bonding groups can enhance interactions with specific enzyme active sites. nih.gov

Modification of the Azetidine (B1206935) Ring: The azetidin-3-ol (B1332694) moiety offers multiple points for derivatization. The hydroxyl group can be esterified or etherified to create prodrugs or to modulate solubility and cell permeability. Furthermore, stereochemistry at this position can be explored to improve target engagement.

Hybridization with Other Pharmacophores: A promising strategy involves conjugating the this compound scaffold with other known bioactive moieties. mdpi.combiointerfaceresearch.com This molecular hybridization can lead to compounds with dual modes of action or improved target specificity.

Synthetic methodologies will also evolve to become more efficient and environmentally friendly, moving away from harsh reagents like phosphorus oxychloride towards greener alternatives like polyphosphate ester (PPE) for the cyclization step in forming the thiadiazole ring. nih.govmdpi.com

Deeper Mechanistic Investigations of Promising Biological Activities

While various 1,3,4-thiadiazole derivatives have demonstrated a range of biological effects, detailed mechanistic studies are required to understand precisely how the this compound scaffold exerts its effects at a molecular level. Future research will focus on:

Target Identification and Validation: For analogs showing significant activity, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening will be employed to pinpoint the enzymes, receptors, or signaling pathways being modulated. For example, many thiadiazole derivatives are known to inhibit protein kinases, which are critical targets in cancer therapy. nih.govresearcher.lifenih.gov

Elucidation of Binding Modes: Once a target is identified, molecular modeling and biophysical techniques like X-ray crystallography will be used to understand the precise binding interactions between the compound and its target. mdpi.comnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity and guide further rational design. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement is essential. For anticancer applications, this includes studying the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. researcher.lifemdpi.com For instance, some analogs have been shown to upregulate reactive oxygen species (ROS) levels, leading to cancer cell death. nih.gov

| Reported Biological Target Class | Specific Examples for Thiadiazole Analogs | Potential Therapeutic Area |

| Protein Kinases | VEGFR-2, Bcr-Abl, GLS1 | Cancer |

| Enzymes | Acetylcholinesterase (AChE), Carbonic Anhydrase | Alzheimer's Disease, Diuretics |

| DNA/Proteins | DNA Synthesis, Tubulin Polymerization | Antiparasitic, Cancer |

Exploration of Novel Therapeutic Applications for the Hybrid Scaffold

The broad spectrum of activity associated with the 1,3,4-thiadiazole core suggests that the this compound hybrid could be effective against a wide range of diseases. mdpi.com High-throughput screening campaigns will be instrumental in exploring new therapeutic avenues beyond the initially identified activities. Potential areas for exploration include:

Neurodegenerative Diseases: Given that some thiadiazole-thiazolidinone hybrids have shown potential as acetylcholinesterase inhibitors, this scaffold could be investigated for activity against Alzheimer's disease and other neurodegenerative conditions. biointerfaceresearch.comresearchgate.net

Infectious Diseases: There is a pressing need for new antimicrobial and antiparasitic agents due to rising drug resistance. nih.govchemmethod.comnih.gov The scaffold should be screened against a diverse panel of bacteria, fungi, viruses, and parasites. nih.govnih.govmdpi.com

Inflammatory Disorders: Anti-inflammatory properties have been reported for thiadiazole derivatives, opening the door for potential applications in treating chronic inflammatory diseases. researchgate.net

Development of Advanced Drug Delivery Strategies

To maximize the therapeutic potential and overcome potential limitations such as poor solubility or off-target effects, future research will likely incorporate advanced drug delivery systems. This is a recognized future direction for improving the efficacy of thiadiazole derivatives. nih.gov Potential strategies include:

Nanoparticle Encapsulation: Loading the compounds into nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to specific tissues, such as tumors.

Prodrug Approaches: Converting the parent compound into a prodrug by modifying the azetidinol (B8437883) hydroxyl group can enhance bioavailability and control the release of the active agent.

Targeted Delivery Systems: Conjugating the scaffold to targeting ligands (e.g., antibodies or peptides) can direct the drug specifically to diseased cells, thereby increasing efficacy and reducing systemic toxicity.

Application of Artificial Intelligence and Machine Learning in Optimizing Lead Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for scaffolds like this compound. These computational tools can significantly accelerate the identification and optimization of lead compounds. Key applications will include:

Predictive Modeling: AI algorithms can be trained on existing SAR data from thiadiazole and azetidine libraries to predict the biological activity of novel, virtual analogs. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

In Silico ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. mdpi.com This early-stage screening helps to eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the desired properties and known binding site information of a biological target, potentially uncovering novel and highly potent analogs of the core scaffold.

By leveraging these emerging research directions, the scientific community can systematically unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of a new generation of innovative medicines.

常见问题

Q. What are the common synthetic routes for preparing 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol?

Methodological Answer: The synthesis typically involves coupling reactions between azetidin-3-ol derivatives and functionalized 1,3,4-thiadiazoles. For example, nucleophilic substitution reactions using tert-butyl bromoacetate or ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in ethanol) can yield the target compound. Microwave-assisted synthesis may enhance reaction efficiency and purity .

Q. How is the structural confirmation of this compound achieved experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. Complementary techniques include:

- NMR spectroscopy : Analyze - and -NMR to confirm proton environments and carbon frameworks (e.g., δ ~112–162 ppm for thiadiazole carbons).

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1669 cm⁻¹, N–H at ~3225 cm⁻¹) .

Q. What spectroscopic methods are used to characterize the physical properties of this compound?

Methodological Answer:

Q. How can solubility and purification challenges be addressed during synthesis?

Methodological Answer:

Q. What protocols are recommended for initial biological activity screening?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Dose-response curves : Test concentrations from 1–100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

Methodological Answer:

- Substituent variation : Modify the azetidine or thiadiazole moieties (e.g., introducing electron-withdrawing groups like –NO₂ or –CF₃).

- Hybridization : Design conjugates with pharmacophores like triazoles or chromenones to enhance target specificity.

- In silico docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., acetylcholinesterase) .

Q. What computational methods predict the molecular geometry and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Employ B3LYP/SDD to optimize geometry and calculate bond angles (e.g., C1-C2-C3: ~121.4°, N7-C8-O10: ~112.6°).

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity.

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) for tautomeric forms .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Control standardization : Ensure consistent cell lines, microbial strains, and assay conditions (e.g., pH, temperature).

- Metabolic stability tests : Evaluate compound degradation in serum or liver microsomes.

- Data normalization : Use Z-score or fold-change analysis to account for inter-experimental variability .

Q. What strategies improve reaction yields and regioselectivity during synthesis?

Methodological Answer:

Q. How can hybrid derivatives of this compound be designed for multifunctional applications?

Methodological Answer:

- Scaffold hybridization : Combine with 1,2,4-triazoles or thiazolidinones to target dual enzymes (e.g., acetylcholinesterase and carbonic anhydrase).

- Click chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular synthesis.

- Biological evaluation : Prioritize compounds with low cytotoxicity (CC₅₀ > 100 µM) and high selectivity indices (SI > 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息